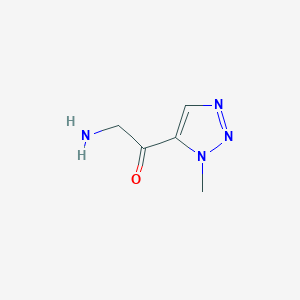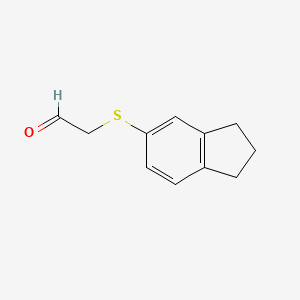
Ethyl 1-ethyl-3-(oxolan-2-yl)-1H-pyrazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-ethyl-3-(oxolan-2-yl)-1H-pyrazole-4-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes an ethyl group attached to the pyrazole ring and an oxolane ring fused to the pyrazole moiety. It is of interest in various fields of research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-ethyl-3-(oxolan-2-yl)-1H-pyrazole-4-carboxylate typically involves the reaction of ethyl hydrazinecarboxylate with an appropriate oxolane derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the pyrazole ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring are replaced by other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or halogenated pyrazole derivatives.
科学的研究の応用
Ethyl 1-ethyl-3-(oxolan-2-yl)-1H-pyrazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of Ethyl 1-ethyl-3-(oxolan-2-yl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses.
類似化合物との比較
Ethyl 1-ethyl-3-(oxolan-2-yl)-1H-pyrazole-4-carboxylate can be compared with other pyrazole derivatives, such as:
- Ethyl 1-ethyl-3-(tetrahydrofuran-2-yl)-1H-pyrazole-4-carboxylate
- Ethyl 1-ethyl-3-(pyrrolidin-2-yl)-1H-pyrazole-4-carboxylate
- Ethyl 1-ethyl-3-(morpholin-2-yl)-1H-pyrazole-4-carboxylate
Uniqueness: The presence of the oxolane ring in this compound distinguishes it from other similar compounds. This structural feature may confer unique chemical and biological properties, making it a valuable compound for research and development.
特性
分子式 |
C12H18N2O3 |
|---|---|
分子量 |
238.28 g/mol |
IUPAC名 |
ethyl 1-ethyl-3-(oxolan-2-yl)pyrazole-4-carboxylate |
InChI |
InChI=1S/C12H18N2O3/c1-3-14-8-9(12(15)16-4-2)11(13-14)10-6-5-7-17-10/h8,10H,3-7H2,1-2H3 |
InChIキー |
SJDSBWRCZQSZJX-UHFFFAOYSA-N |
正規SMILES |
CCN1C=C(C(=N1)C2CCCO2)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(2-Amino-3-methylbutyl)sulfanyl]-4-methyl-4H-1,2,4-triazole](/img/structure/B13218170.png)


![Ethyl 2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13218186.png)
![5-[3-(Hydroxymethyl)thiomorpholin-4-yl]thiophene-2-carbaldehyde](/img/structure/B13218189.png)



![4-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methyloxan-4-ol](/img/structure/B13218221.png)




